
1-Benzyl-4-bromopyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-bromopyrazole-3-carboxylic acid is a compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1 H NMR, 13 C NMR and HRMS .Molecular Structure Analysis
Pyrazole derivatives are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Sulfonylurea Derivatives : The synthesis of new 3-carbethoxypyrazole sulfonylurea derivatives involves the reaction of 1-benzenesulfonyl-3-ethoxycarbonyl-5-[α-substituted-styryl]pyrazoles with isocyanate and thioisocyanate derivatives, yielding corresponding benzenesulfonylurea derivatives. Bromination of these compounds affords 4-bromopyrazoles, which can react with isocyanate derivatives to produce compounds used in further chemical applications (Faid Allah, Mokhtar, & Soliman, 1981).
C-nucleoside Synthesis : In the synthesis of pyrazofurin, a C-nucleoside, treatment of specific pyrazole compounds with benzyl bromide and triethylamine results in the production of 1-benzyl-5-cyano-isomers. This showcases the utilization of benzyl bromopyrazoles in the synthesis of complex organic molecules (Buchanan, Stobie, & Wightman, 1981).
Cross-Coupling Reactions : The cross-coupling of 1-aryl-5-bromopyrazoles with alkynes, vinyltins, and arylboronic acids, promoted by palladium catalysts, is used to produce unsymmetrical 3,5-disubstituted 1-arylpyrazoles. This demonstrates the role of bromopyrazoles in facilitating versatile organic synthesis (Wang, Tan, & Grozinger, 2000).
Biological and Medicinal Applications
Antimicrobial Agents : 1,3-Diaryl-4-formylpyrazoles, synthesized from compounds including benzyl bromopyrazoles, have been evaluated for their antibacterial and antifungal activities against various pathogens. Some derivatives, like pyrazole-4-carboxylic acids, show moderate activity, highlighting potential medicinal applications (Sharma et al., 2011).
Protein Crystallography : Compounds like 4-bromopyrazole are used for experimental phase determination in protein crystallography. Their promiscuous binding to various small molecule binding hot spots in target proteins facilitates this application, highlighting the utility in structural biology (Bauman, Harrison, & Arnold, 2016).
Synthetic Techniques and Catalysts
- Oxidation Catalysis : Research shows that benzyl bromopyrazoles can be used in the oxidative transformation of various organic compounds, such as the aerobic oxidation of benzyl alcohols to carbonyl compounds. This application in synthetic organic chemistry demonstrates the role of bromopyrazoles as catalysts or catalyst components (Urgoitia, SanMartin, Herrero, & Domínguez, 2015).
Chemical Reactivity and Transformation
- Reactivity in Arylations : The reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalysed direct arylation is used to synthesize various pyrazole derivatives. This includes both intermolecular and intramolecular arylation processes, showcasing the versatility of bromopyrazoles in organic synthesis (Brahim, Ammar, Soulé, & Doucet, 2016).
Future Directions
Pyrazole derivatives are of significant interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Properties
IUPAC Name |
1-benzyl-4-bromopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMFTFLCGDYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)
![5-Bromo-2-(7-bromobenzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid](/img/structure/B2461756.png)
![[1-[(2-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2461759.png)
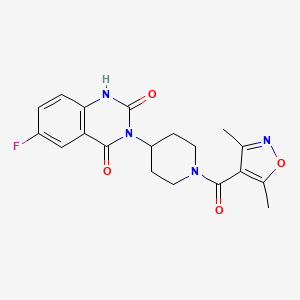
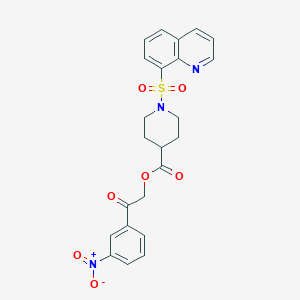
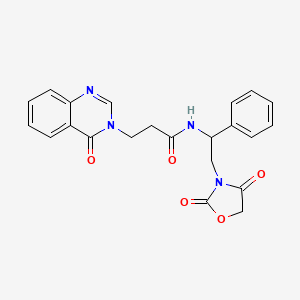
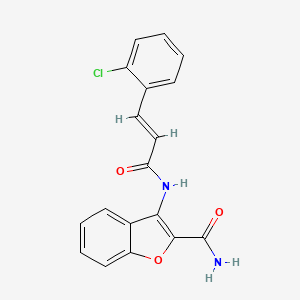
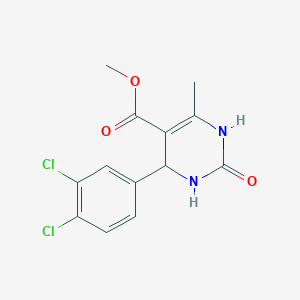


![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)
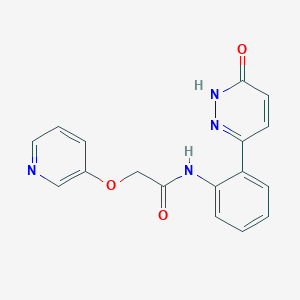
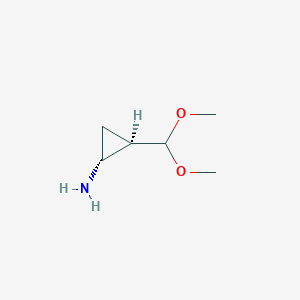
![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)
